Cas no 247907-27-3 ((2-fluorophenyl)methyl(3-methylbutyl)amine)

(2-Fluorophenyl)methyl(3-methylbutyl)amine is a fluorinated amine derivative characterized by its unique structural features, including a 2-fluorophenyl group and a branched 3-methylbutyl chain. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for pharmacologically active molecules. The fluorine substitution enhances electronic properties, potentially influencing binding affinity and metabolic stability in drug design. The branched alkyl chain may contribute to improved lipophilicity, aiding in membrane permeability. Its well-defined structure allows for precise modifications, making it valuable for research applications in ligand development and structure-activity relationship studies. Suitable for controlled laboratory use under appropriate safety protocols.
(2-fluorophenyl)methyl(3-methylbutyl)amine structure
247907-27-3 structure
Product name:(2-fluorophenyl)methyl(3-methylbutyl)amine
CAS No:247907-27-3
MF:C12H18FN
MW:195.276426792145
CID:5175169
PubChem ID:17206903

(2-fluorophenyl)methyl(3-methylbutyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-fluoro-N-(3-methylbutyl)-
    • n-(2-Fluorobenzyl)-3-methylbutan-1-amine
    • (2-fluorophenyl)methyl(3-methylbutyl)amine
    • Inchi: 1S/C12H18FN/c1-10(2)7-8-14-9-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3
    • InChI Key: BKVHAUSSZROIGQ-UHFFFAOYSA-N
    • SMILES: C1(CNCCC(C)C)=CC=CC=C1F

(2-fluorophenyl)methyl(3-methylbutyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-168525-0.5g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
0.5g
$260.0 2023-09-20
Enamine
EN300-168525-2.5g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
2.5g
$529.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344917-2.5g
n-(2-Fluorobenzyl)-3-methylbutan-1-amine
247907-27-3 95%
2.5g
¥12044 2023-03-11
Enamine
EN300-168525-0.25g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
0.25g
$249.0 2023-09-20
Enamine
EN300-168525-1g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
1g
$271.0 2023-09-20
Enamine
EN300-168525-10g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
10g
$1163.0 2023-09-20
Enamine
EN300-168525-0.05g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
0.05g
$227.0 2023-09-20
Enamine
EN300-168525-10.0g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
10g
$3131.0 2023-05-26
Enamine
EN300-168525-0.1g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
0.1g
$238.0 2023-09-20
Enamine
EN300-168525-1.0g
[(2-fluorophenyl)methyl](3-methylbutyl)amine
247907-27-3
1g
$728.0 2023-05-26

(2-fluorophenyl)methyl(3-methylbutyl)amine Related Literature

Additional information on (2-fluorophenyl)methyl(3-methylbutyl)amine

Introduction to (2-fluorophenyl)methyl(3-methylbutyl)amine and Its Applications in Modern Chemical Biology

(2-fluorophenyl)methyl(3-methylbutyl)amine, with the CAS number 247907-27-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of amines, which are fundamental building blocks in organic chemistry and play a crucial role in the synthesis of various bioactive molecules. The presence of a fluorine atom at the para position of the phenyl ring and the branched alkyl chain introduces distinct electronic and steric effects, making this molecule a versatile tool for pharmaceutical and biochemical research.

The compound's structure, characterized by a combination of a fluorophenyl moiety and a (3-methylbutyl)amine side chain, offers several advantages in medicinal chemistry. Fluorine atoms are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Specifically, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution. The (3-methylbutyl)amine group contributes to the compound's solubility and bioavailability, making it suitable for further derivatization and application in drug development.

In recent years, there has been a growing interest in exploring the potential of fluorinated aromatic compounds in the treatment of various diseases. The fluorophenyl group in (2-fluorophenyl)methyl(3-methylbutyl)amine has been studied for its role in enhancing the efficacy of small-molecule drugs. For instance, fluorinated phenols have shown promise in antiviral and anticancer therapies due to their ability to interact strongly with biological targets. This compound's structural features make it a valuable candidate for further investigation in these areas.

The (3-methylbutyl)amine moiety also plays a critical role in the compound's overall properties. This branched alkyl chain can influence the compound's solubility, permeability, and interaction with biological membranes. Such structural features are particularly important in drug design, as they can significantly impact how a drug is absorbed, distributed, metabolized, and excreted by the body. The combination of these two distinct structural elements makes (2-fluorophenyl)methyl(3-methylbutyl)amine a compelling subject for research.

Recent studies have demonstrated the utility of this compound in various biochemical assays. Researchers have utilized (2-fluorophenyl)methyl(3-methylbutyl)amine as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways. The ability to fine-tune the structure of such compounds allows scientists to develop drugs with improved selectivity and reduced side effects.

The fluorine atom's electronic properties also make it an attractive feature for designing molecules with enhanced binding affinity. Fluorine can participate in both hydrophobic interactions and dipole-dipole interactions with biological targets, leading to stronger binding compared to non-fluorinated analogs. This property has been leveraged in the development of high-affinity ligands for use in receptor binding studies and drug discovery campaigns.

In addition to its applications in drug development, (2-fluorophenyl)methyl(3-methylbutyl)amine has found use in biochemical research as a tool for studying protein-ligand interactions. The compound's unique structure allows it to serve as a scaffold for generating libraries of diverse molecules that can be screened for biological activity. Such libraries are invaluable resources for identifying new lead compounds with potential therapeutic value.

The synthesis of (2-fluorophenyl)methyl(3-methylbutyl)amine involves multi-step organic reactions that highlight the complexity of modern synthetic chemistry. The introduction of the fluorine atom at the para position of the phenyl ring requires precise control over reaction conditions to ensure high yield and purity. Similarly, the attachment of the (3-methylbutyl)amine group necessitates careful selection of reagents and catalysts to achieve optimal results.

The compound's stability under various conditions is another important consideration in its application. Researchers have investigated its behavior under different storage conditions and reaction environments to ensure that it remains viable for experimental use. These studies have provided valuable insights into how structural modifications can influence chemical stability.

The growing body of research on (2-fluorophenyl)methyl(3-methylbutyl)amine underscores its significance as a building block in chemical biology. Its unique combination of structural features makes it a versatile tool for developing new drugs and understanding biological processes at a molecular level. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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